molecular formula C9H11NO2 B110111 (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1807983-67-0

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B110111
CAS No.: 1807983-67-0
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UMRXKNAASA-N
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Description

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties This compound is a derivative of isoindole and features a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of 5,6-dehydronorcantharidin, which leads to the formation of the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein phosphatases PP1 and PP2A, which play crucial roles in cellular signaling pathways . The inhibition of these enzymes can lead to various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific stereochemistry and the presence of the hexahydro-1H-4,7-methanoisoindole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574852
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-95-6
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norbornan-endo-2,3-dicarbonacid imide
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